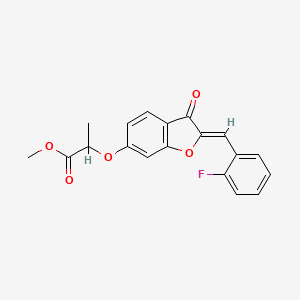
(Z)-methyl 2-((2-(2-fluorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Z)-methyl 2-((2-(2-fluorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoate is a useful research compound. Its molecular formula is C19H15FO5 and its molecular weight is 342.322. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
(Z)-methyl 2-((2-(2-fluorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoate is a synthetic organic compound characterized by its complex structure, which includes a benzofuran moiety and a propanoate group. The presence of a fluorine atom in the benzylidene group may enhance the compound's lipophilicity and influence its interactions with biological targets. This article explores the biological activity of this compound, focusing on its pharmacological properties, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound can be represented structurally as follows:
Key Features:
- Benzofuran Moiety: Known for diverse biological activities.
- Fluorobenzylidene Group: May enhance lipophilicity and biological interactions.
- Propanoate Group: Contributes to the compound's reactivity.
1. Anti-inflammatory Activity
Research has shown that fluorinated benzofuran derivatives exhibit anti-inflammatory effects. For instance, studies involving fluorinated benzofurans demonstrated inhibition of inflammatory mediators such as cyclooxygenase-2 (COX-2) and nitric oxide synthase (NOS) in macrophages. The IC50 values for these compounds ranged from 1.1 to 20.5 µM for various inflammatory markers, indicating their potential as anti-inflammatory agents .
2. Anticancer Properties
Compounds with similar structures have been tested for anticancer activity. In vitro studies on colorectal adenocarcinoma cell lines revealed that certain benzofuran derivatives inhibited cell proliferation by approximately 70%. Mechanistically, these compounds induced apoptosis by downregulating anti-apoptotic proteins like Bcl-2 and promoting DNA fragmentation .
Comparative Analysis of Related Compounds
The following table summarizes notable compounds related to this compound and their biological activities:
| Compound Name | Structure | Notable Activity |
|---|---|---|
| Benzofuran Derivative A | Structure A | Antimicrobial |
| Benzofuran Derivative B | Structure B | Anticancer |
| Methyl Ester of Benzofuran C | Structure C | Antioxidant |
Case Studies
Case Study 1: Anti-inflammatory Effects
A study investigated the anti-inflammatory effects of various fluorinated benzofuran derivatives in an air pouch model of inflammation. Compounds significantly reduced the levels of inflammatory cytokines and mediators, indicating their therapeutic potential in treating inflammatory diseases .
Case Study 2: Anticancer Activity
In another study focused on HCT116 colorectal cancer cells, specific fluorinated benzofurans were shown to induce apoptosis and inhibit cell growth significantly. The results suggested that structural modifications, particularly the presence of fluorine and carboxylic acid groups, enhanced anticancer efficacy .
Propiedades
IUPAC Name |
methyl 2-[[(2Z)-2-[(2-fluorophenyl)methylidene]-3-oxo-1-benzofuran-6-yl]oxy]propanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15FO5/c1-11(19(22)23-2)24-13-7-8-14-16(10-13)25-17(18(14)21)9-12-5-3-4-6-15(12)20/h3-11H,1-2H3/b17-9- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQVWQRMRXOICIY-MFOYZWKCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)OC)OC1=CC2=C(C=C1)C(=O)C(=CC3=CC=CC=C3F)O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C(=O)OC)OC1=CC2=C(C=C1)C(=O)/C(=C/C3=CC=CC=C3F)/O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15FO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














